molecular formula C42H48N4O10 B1168143 PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER CAS No. 119039-95-1

PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER

Cat. No.: B1168143
CAS No.: 119039-95-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER (CAS: 119039-95-1, molecular formula: C₄₂H₄₈N₄O₁₀) is a porphyrin derivative characterized by five carboxyl groups and permethyl ester modifications. It is stored at −20°C and is utilized primarily as a reference standard in pharmacological and synthetic research . Its macrocyclic structure, common to porphyrins, enables applications in photodynamic therapy, chemical sensing, and as a precursor for biomedical imaging agents.

Properties

CAS No.

119039-95-1

Molecular Formula

C42H48N4O10

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki reactions introduce aryl groups bearing methyl ester functionalities. For example, coupling the dibrominated porphyrin with 4-methoxycarbonylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields a tetra-substituted porphyrin.

Representative Reaction:

Porphyrin-Br2+2Ar-B(OH)2Pd(PPh3)4Porphyrin-Ar2+2HBr+2B(OH)3\text{Porphyrin-Br}2 + 2 \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Porphyrin-Ar}2 + 2 \text{HBr} + 2 \text{B(OH)}3

Conditions:

  • Catalyst: 5 mol% Pd(PPh₃)₄.

  • Base: 3 equivalents K₂CO₃.

  • Solvent: Toluene/water (3:1) at 80°C for 12 hours.

Sonogashira Coupling

Alkyne-terminated methyl ester groups are appended via Sonogashira coupling. Using PdCl₂(PPh₃)₂ and CuI as co-catalysts, ethynyl-containing esters (e.g., methyl 4-ethynylbenzoate) are coupled to the brominated porphyrin.

Optimization Notes:

  • Solubility Challenges: Bulky alkynes (e.g., pyrenylethynyl) reduce yields due to π-stacking (15% yield for phenanthrene derivatives).

  • Catalyst System: 2 mol% PdCl₂(PPh₃)₂ and 4 mol% CuI in triethylamine.

Esterification and Final Modifications

While Lindsey-derived porphyrins inherently bear methyl esters, residual carboxylic acids (if present) are methylated using trimethylsilyl diazomethane (TMSCHN₂) in methanol. This step ensures complete conversion to the permethyl ester form.

Methylation Protocol:

  • Reagent: 5 equivalents TMSCHN₂.

  • Reaction Time: 24 hours at room temperature.

  • Workup: Neutralization with aqueous HCl and extraction with DCM.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis: Soret band at ~420 nm and Q-bands at 515, 550, 590, and 645 nm confirm porphyrin integrity.

  • ¹H NMR: Aromatic protons from ester groups resonate at δ 8.1–8.3 ppm, while methyl esters appear as singlets at δ 3.9–4.1 ppm.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 768.32 (calculated for C₄₂H₄₈N₄O₁₀⁺).

Challenges and Yield Considerations

StepYield RangeKey Limitations
Lindsey Condensation40–47%Scrambling with electron-rich aldehydes
Suzuki Coupling60–77%Solubility of boronic acids
Sonogashira Coupling15–75%Steric hindrance with bulky alkynes
Methylation85–92%Incomplete esterification

Chemical Reactions Analysis

Types of Reactions

Pentacarboxylporphyrin I permethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties, which are useful in different scientific and industrial applications .

Scientific Research Applications

Pentacarboxylporphyrin I permethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentacarboxylporphyrin I permethyl ester involves its ability to interact with molecular targets such as proteins and nucleic acids. It can form complexes with metal ions, which are crucial for its biological and catalytic activities. The pathways involved include electron transfer and generation of reactive oxygen species, which are essential for its applications in photodynamic therapy and catalysis .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues: Permethyl Ningalin B Analogues

Permethyl ningalin B analogues (e.g., compounds 3–7, 8–10, 15–16, 19–20) share a pyrrole-2,5-dione scaffold modified with substituents like piperazine or benzoloxy groups (Figure 1, ). Unlike PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER’s porphyrin core, these compounds are smaller, non-cyclic molecules optimized for P-glycoprotein (P-gp) inhibition to reverse multidrug resistance (MDR) in cancer cells .

Key Differences in Activity:
  • Linker Polarity : Compound 7 (carbonylmethylene linker) exhibits stronger P-gp inhibition (RF = 80.3 in LCC6MDR cells) compared to compounds 19–20 (methylene linker; RF = 10.1–136.3), highlighting the critical role of polar linkers in binding efficiency .
  • Substituent Effects : Piperazine additions (compounds 15–16) at ring C reduced activity, whereas benzoloxy groups (compounds 19–20) improved P-gp modulation but remained less potent than PSC833 (a benchmark inhibitor) .
Pharmacological Comparison:
Compound Structure Type Key Functional Groups P-gp Modulating Activity (RF) Primary Application
This compound Porphyrin macrocycle Carboxyl, permethyl esters Not reported Photodynamic therapy, reference standards
Permethyl Ningalin B (Compound 7) Pyrrole-2,5-dione Carbonylmethylene linker, benzoloxy RF = 80.3 (LCC6MDR) P-gp inhibition in cancer
PSC833 Cyclosporin derivative Cyclic peptide RF = 520.9 (K562/P-gp) Clinical P-gp inhibitor

Functional Analogues: Ester-Based Compounds

8-O-Acetylshanzhiside Methyl Ester

This iridoid glycoside methyl ester (CAS unspecified) shares applications as a reference standard and synthetic intermediate, similar to this compound. However, its monocyclic structure and use in traditional medicine research distinguish it from the porphyrin’s macrocyclic photochemical roles .

Pentafluorophenyl Esters (e.g., Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate)

These esters (e.g., C₁₅H₁₀F₅N₃O₂) are used in organic synthesis as reactive intermediates. Unlike this compound, their fluorinated aromatic structures enhance electrophilicity, making them suitable for cross-coupling reactions rather than bioactivity .

Industrial and Pharmaceutical Esters

Pentaerythritol Esters

Used in polymers and lubricants, pentaerythritol esters (e.g., pentaerythritol triacrylate) lack bioactive moieties but share esterification strategies with this compound. Their branched structures contrast with the porphyrin’s planar geometry .

Permethyl 99A/101A

These hydrocarbon carriers () are non-polar liquids used in topical formulations. While both contain "permethyl" groups, their linear alkane structures differ fundamentally from the conjugated porphyrin system .

Research Implications and Gaps

  • Structural Optimization : Ningalin B analogues demonstrate that linker polarity and substituent positioning (e.g., carbonylmethylene vs. methylene) are critical for efficacy—principles that could guide porphyrin modifications .
  • Synthetic Complexity: Permethyl ningalin B analogues are noted for synthetic accessibility , whereas porphyrin derivatives may require more intricate macrocyclic synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pentacarboxylporphyrin I permethyl ester while ensuring purity and yield?

  • Methodological Answer : Synthesis typically involves permethylation of the parent porphyrin using methylating agents (e.g., methyl iodide) under controlled alkaline conditions. Key challenges include avoiding over-methylation and managing solubility issues in non-polar solvents. Purification via reverse-phase HPLC with acetonitrile/water gradients is recommended to isolate the esterified product. Characterization should include 1^1H/13^13C NMR for methyl group confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to verify purity (>95%) .

Q. What analytical techniques are suitable for quantifying pentacarboxylporphyrin I permethyl ester in biological matrices?

  • Methodological Answer : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard. For plasma, use acidified samples with ethyl acetate liquid-liquid extraction; for urine, employ protein precipitation with acetonitrile. Calibration curves should include internal standards like coproporphyrin I-15^15N4_4 to account for matrix effects. Limit of quantification (LOQ) should be validated below 1 ng/mL for sensitivity .

Q. How can researchers confirm the structural integrity of synthesized pentacarboxylporphyrin I permethyl ester?

  • Methodological Answer : Combine spectroscopic methods:

  • UV-Vis : Check Soret band (~400 nm) and Q-bands for porphyrin core integrity.
  • FT-IR : Confirm ester C=O stretches (~1730 cm1^{-1}).
  • X-ray crystallography (if feasible): Resolve methyl group positioning on the porphyrin periphery.
    Reproducibility requires adherence to Beilstein Journal guidelines, including full experimental protocols in supplementary data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the MDR-reversal potential of pentacarboxylporphyrin I permethyl ester analogs?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the porphyrin periphery (e.g., halogenation, carboxyl group reduction) to assess impact on P-glycoprotein (P-gp) inhibition.
  • Assays : Use multidrug-resistant (MDR) cancer cell lines (e.g., KB-V1) with calcein-AM efflux assays to quantify P-gp inhibition. Compare EC50_{50} values against permethyl ningalin B analogs .
  • Statistical Validation : Apply multivariate analysis to correlate substituent electronic properties (Hammett constants) with bioactivity.

Q. What experimental strategies address discrepancies in stability data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • In Vitro : Simulate physiological conditions (e.g., pH 7.4 buffer, 37°C) to monitor ester hydrolysis via LC-MS.
  • In Vivo : Use isotopic labeling (e.g., 13^13C-methyl groups) to track metabolic degradation in rodent models. Compare pharmacokinetic profiles (AUC, t1/2t_{1/2}) across species.
  • Contradiction Resolution : If in vivo stability is lower, consider nanoformulation (e.g., liposomal encapsulation) to enhance bioavailability .

Q. How can researchers ensure methodological rigor when replicating studies involving this compound?

  • Methodological Answer :

  • Documentation : Follow Beilstein Journal standards, detailing reaction stoichiometry, solvent purity, and instrument calibration.
  • Negative Controls : Include unmethylated porphyrin in bioassays to isolate ester-specific effects.
  • Data Transparency : Publish raw spectral data, chromatograms, and statistical code in open-access repositories .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to in vivo studies with pentacarboxylporphyrin I permethyl ester?

  • Methodological Answer :

  • Compliance : Adhere to FDA non-clinical guidelines (21 CFR Part 58) for animal trials. Avoid human/animal administration unless explicitly approved for therapeutic research.
  • Institutional Review : Submit protocols to ethics committees, emphasizing endpoints like toxicity thresholds and humane euthanasia criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.